(R)-1-Boc-3-isopropyl-piperazine: A Technical Guide for Advanced Drug Discovery
(R)-1-Boc-3-isopropyl-piperazine: A Technical Guide for Advanced Drug Discovery
Foreword: The Strategic Value of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency and specificity is paramount. The piperazine heterocycle stands as a cornerstone "privileged scaffold," a structural motif repeatedly found in a multitude of clinically successful drugs targeting a wide array of pathologies, from central nervous system (CNS) disorders to oncology.[1][2][3] Its value lies in its unique physicochemical properties, including its ability to improve aqueous solubility and its two nitrogen atoms that serve as versatile handles for synthetic modification. This guide focuses on a specific, high-value derivative: (R)-1-Boc-3-isopropyl-piperazine . The introduction of a chiral center and a lipophilic isopropyl group at the 3-position, combined with the synthetically crucial tert-butoxycarbonyl (Boc) protecting group, transforms the common piperazine core into a sophisticated chiral building block. This allows for the precise, stereocontrolled synthesis of complex drug candidates, a critical factor in optimizing drug-target interactions and minimizing off-target effects. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and strategic applications for researchers and scientists in the field of drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-1-Boc-3-isopropyl-piperazine is essential for its effective use in synthesis, purification, and formulation. While experimentally determined data for some properties are limited, reliable predictions based on its structure provide valuable guidance.
| Property | Value / Description | Source |
| IUPAC Name | tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | [4] |
| Synonyms | (R)-1-N-Boc-3-isopropylpiperazine, (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate | [5] |
| CAS Number | 928025-63-2 | [4][5][6] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |
| Molecular Weight | 228.33 g/mol | [5] |
| Appearance | Colorless to light yellow liquid (Predicted) | [5] |
| Boiling Point | 298.4 ± 15.0 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.39 ± 0.40 (Predicted) | [5] |
| XLogP3 | 1.9 | [7] |
Spectroscopic Characterization Profile
Spectroscopic analysis is critical for confirming the identity and purity of (R)-1-Boc-3-isopropyl-piperazine. Based on its structure and data from analogous compounds such as N-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, the following spectral characteristics are expected.[8][9][10]
¹H NMR Spectroscopy (Expected)
-
Boc Group: A characteristic sharp singlet at ~1.45 ppm, integrating to 9H, corresponding to the three methyl groups of the tert-butyl ester.
-
Isopropyl Group: Two doublets at ~0.90-1.00 ppm, integrating to 6H total (3H each), representing the two diastereotopic methyl groups. A multiplet (septet or similar) at ~1.90-2.10 ppm, integrating to 1H, for the isopropyl methine (CH) proton.
-
Piperazine Ring: A series of complex multiplets between ~2.50 and 4.00 ppm, integrating to 7H. These signals correspond to the axial and equatorial protons on the piperazine ring. The proton at the chiral center (C3) adjacent to the isopropyl group would likely appear as a distinct multiplet within this region.
-
Amine Proton (NH): A broad singlet, typically between ~1.50 and 2.50 ppm (concentration-dependent and may exchange with D₂O), integrating to 1H.
¹³C NMR Spectroscopy (Expected)
-
Boc Group: Two signals are expected: one at ~80.0 ppm for the quaternary carbon (C(CH₃)₃) and another at ~28.5 ppm for the three equivalent methyl carbons (C(CH₃)₃). The carbonyl carbon (C=O) will appear downfield, typically around 155.0 ppm.
-
Isopropyl Group: One signal for the methine carbon at ~30-35 ppm and two signals for the non-equivalent methyl carbons around ~18-22 ppm.
-
Piperazine Ring: Four distinct signals for the ring carbons, typically in the range of ~40-60 ppm. The carbon bearing the isopropyl group (C3) would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy (Expected)
-
N-H Stretch: A moderate, sharp peak around 3300-3350 cm⁻¹ from the secondary amine.
-
C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group at ~1680-1700 cm⁻¹.
-
C-N Stretch: Peaks in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z 229.19. A prominent fragment corresponding to the loss of the Boc group (-100) or isobutylene (-56) is also anticipated, leading to fragments at m/z 129.12 and 173.15, respectively.
Synthesis and Reactivity
The synthesis of (R)-1-Boc-3-isopropyl-piperazine requires a stereocontrolled approach to establish the chiral center. The most direct method involves the protection of a pre-existing chiral piperazine derivative.
Proposed Synthetic Workflow
A robust and logical synthesis starts with commercially available (R)-2-isopropylpiperazine. The workflow is centered on the selective protection of one of the two nitrogen atoms. The secondary amine at the 4-position is generally more sterically accessible and nucleophilic than the one at the 1-position, which is adjacent to the bulky isopropyl group. However, under standard conditions with di-tert-butyl dicarbonate (Boc₂O), the reaction proceeds to yield the thermodynamically more stable N1-protected product.
Caption: Plausible synthetic workflow for (R)-1-Boc-3-isopropyl-piperazine.
Experimental Protocol: Boc Protection of (R)-2-isopropylpiperazine
Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the standard reagent for installing the acid-labile Boc protecting group. A base is required to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction.
-
Dissolution: Dissolve (R)-2-isopropylpiperazine (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Add a suitable base, such as triethylamine (TEA, 1.2 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic byproducts) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-1-Boc-3-isopropyl-piperazine.
Core Reactivity: A Versatile Synthetic Handle
The synthetic utility of (R)-1-Boc-3-isopropyl-piperazine stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine at the 4-position is a nucleophile, ready for functionalization.
Caption: Key reaction pathways for (R)-1-Boc-3-isopropyl-piperazine.
1. Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, which is its primary advantage as a protecting group. This reaction unmasks the N1 amine, allowing for subsequent reactions at that position if desired, or providing the final deprotected piperazine core.
-
Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group, typically at room temperature.[11][12]
2. N-Alkylation and N-Acylation at the 4-Position: The free secondary amine is a potent nucleophile. It readily participates in nucleophilic substitution reactions with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to introduce a wide variety of substituents.
-
Protocol: The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid byproduct (e.g., HBr, HCl).[13] Common solvents include DCM, acetonitrile, or DMF. This reaction is fundamental to attaching the piperazine scaffold to a larger molecule of interest.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (R)-1-Boc-3-isopropyl-piperazine scaffold into drug candidates is a strategic decision driven by several key factors:
-
Stereochemical Control: The defined (R)-stereochemistry is crucial for achieving selective binding to chiral biological targets like enzymes and receptors. Using an enantiomerically pure starting material eliminates the need for costly chiral separations later in the synthesis and ensures that the biological activity resides in the desired enantiomer.[14]
-
Modulation of Lipophilicity: The isopropyl group adds lipophilicity to the molecule compared to an unsubstituted or methyl-substituted piperazine. This can be critical for enhancing membrane permeability and improving passage across the blood-brain barrier, a key consideration for CNS-targeting drugs.
-
Privileged Scaffold: The piperazine ring itself is known to confer favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[3] It serves as a non-covalent linker or a key pharmacophoric element in numerous approved drugs.
-
Synthetic Versatility: As detailed in the reactivity section, the Boc-protected intermediate allows for sequential and controlled functionalization, making it an ideal building block for constructing complex molecular libraries for high-throughput screening or for directed synthesis in a lead optimization program.[15]
The structural motif is particularly relevant in the development of novel kinase inhibitors, GPCR modulators, and other agents where precise spatial arrangement of functional groups is necessary for potent and selective biological activity.
Conclusion
(R)-1-Boc-3-isopropyl-piperazine is far more than a simple chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its unique combination of a privileged heterocyclic core, a defined stereocenter, a lipophilic substituent, and an orthogonally protected nitrogen atom provides a powerful platform for the efficient and stereocontrolled synthesis of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the complex and challenging endeavor of drug discovery.
References
-
Chemical Suppliers. (n.d.). (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride | CAS 1217444-26-2. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate (C007B-496438). Retrieved from [Link]
-
Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2608. Available at: [Link]
-
European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. Retrieved from [Link]
- Reddy, T. S., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 653-656.
-
Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2166. Available at: [Link]
-
Verma, S. K., et al. (2012). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic & Biomolecular Chemistry, 10(44), 8783-8788. Available at: [Link]
-
Pathigoolla, A., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1459. Available at: [Link]
-
ResearchGate. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 16117836. Retrieved from [Link].
-
ResearchGate. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-Boc-3-methylpiperazine. PubChem Compound Summary for CID 2756811. Retrieved from [Link].
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem Compound Summary for CID 2756810. Retrieved from [Link].
-
ResearchGate. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). tert-butyl (S)-2-isopropylpiperazine-1-carboxylate | CAS 674792-05-3. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | C12H24N2O2 | CID 16117836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. jgtps.com [jgtps.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of Piperazines | Ambeed [ambeed.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
